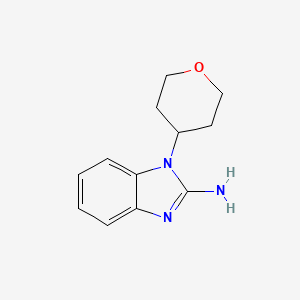![molecular formula C11H10F3NO2 B7556820 N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide, also known as TFMPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of amides and is a white crystalline powder that is soluble in organic solvents. This compound has shown promising results in various research areas, including neuroscience, pharmacology, and biotechnology.
作用機序
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide acts as a competitive antagonist of GABA-A receptors. It binds to the receptor site and prevents the binding of GABA, which results in a decrease in inhibitory neurotransmission. This leads to an increase in neuronal excitability and can cause seizures and other neurological symptoms.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of glutamate, an excitatory neurotransmitter, in the brain. This can lead to an increase in neuronal activity and can cause seizures and other neurological symptoms.
実験室実験の利点と制限
One of the main advantages of using N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide in lab experiments is its potency and selectivity as a GABA-A receptor antagonist. It has been shown to be effective in blocking the activity of GABA-A receptors in various animal models. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic at high doses and can cause liver damage and other adverse effects.
将来の方向性
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide has the potential to be used in various areas of scientific research. Some of the future directions for research include investigating the role of GABA-A receptors in the development of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be used to develop new drugs that target GABA-A receptors for the treatment of these disorders. Furthermore, this compound could be used to investigate the role of GABA-A receptors in the regulation of sleep and circadian rhythms. Overall, this compound has shown promising results in various research areas and has the potential to be a valuable tool for future scientific research.
合成法
The synthesis of N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide involves the reaction between 2-(trifluoromethoxy)benzaldehyde and propargylamine. The reaction is carried out in the presence of a catalyst, such as copper(II) acetate or palladium(II) acetate. The product is then purified using column chromatography or recrystallization methods.
科学的研究の応用
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide has been extensively used in scientific research due to its unique properties. It is a potent antagonist of GABA-A receptors, which are involved in the regulation of inhibitory neurotransmission in the brain. This compound has been used to investigate the role of GABA-A receptors in various neurological disorders, such as epilepsy, anxiety, and depression.
特性
IUPAC Name |
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-2-10(16)15-7-8-5-3-4-6-9(8)17-11(12,13)14/h2-6H,1,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZXIWZQVPCKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)



![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)


![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)
